3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,5-dimethylphenoxy group, a hydroxy group, and a morpholin-4-ylmethyl group. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.
Introduction of the 3,5-Dimethylphenoxy Group: This step involves the nucleophilic substitution of the chromenone core with 3,5-dimethylphenol under basic conditions.
Attachment of the Morpholin-4-ylmethyl Group: This step involves the reaction of the hydroxylated chromenone with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and morpholinyl groups can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chromanols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: Lacks the morpholin-4-ylmethyl group.
7-Hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one: Lacks the 3,5-dimethylphenoxy group.
3-(3,5-Dimethylphenoxy)-4H-chromen-4-one: Lacks both the hydroxy and morpholin-4-ylmethyl groups.
Uniqueness
The presence of both the 3,5-dimethylphenoxy group and the morpholin-4-ylmethyl group in 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-4H-CHROMEN-4-ONE imparts unique chemical and biological properties to the compound. This combination of functional groups can enhance its reactivity, selectivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-9-15(2)11-16(10-14)28-20-13-27-22-17(21(20)25)3-4-19(24)18(22)12-23-5-7-26-8-6-23/h3-4,9-11,13,24H,5-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPFWXQPWWTYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.